An In-depth Technical Guide to 9-Phenyl-9H,9'H-[3,3']bicarbazolyl: A Key Building Block for Advanced Organic Electronics
An In-depth Technical Guide to 9-Phenyl-9H,9'H-[3,3']bicarbazolyl: A Key Building Block for Advanced Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Bicarbazole Architectures in Organic Electronics
In the landscape of organic electronics, the carbazole moiety has long been a cornerstone for the design of high-performance materials.[1] Its rigid, electron-rich structure provides excellent thermal stability and efficient hole-transporting capabilities.[1][2] The strategic dimerization of carbazole units to form bicarbazoles further enhances these properties by extending π-conjugation and improving morphological stability.[3] Among the diverse family of bicarbazole derivatives, 9-Phenyl-9H,9'H-[3,3']bicarbazolyl (CAS No. 1060735-14-9) has emerged as a pivotal intermediate and a material of significant interest.[4][5] Its molecular architecture, featuring two carbazole units linked at the 3 and 3' positions with a phenyl group at the 9-position of one of the carbazole units, offers a unique combination of electronic and physical properties.[6] This guide provides a comprehensive technical overview of 9-Phenyl-9H,9'H-[3,3']bicarbazolyl, from its fundamental chemical attributes and synthesis to its applications and the underlying scientific principles governing its performance in advanced electronic devices.
Molecular and Chemical Properties
9-Phenyl-9H,9'H-[3,3']bicarbazolyl is a white to off-white crystalline solid at room temperature. Its core structure consists of two carbazole units directly bonded, creating an extended aromatic system that is crucial for its electronic functionality. The presence of the phenyl group at the N-9 position of one carbazole unit introduces a degree of steric hindrance, which can disrupt intermolecular packing and suppress crystallization in thin films, a desirable trait for amorphous layers in organic light-emitting diodes (OLEDs).[6]
| Property | Value | Reference |
| Chemical Formula | C₃₀H₂₀N₂ | [7] |
| Molecular Weight | 408.49 g/mol | [7] |
| CAS Number | 1060735-14-9 | [5] |
| Appearance | White to off-white powder | [8] |
| Predicted Boiling Point | 685.6 ± 37.0 °C | [7] |
| Predicted Density | 1.23 ± 0.1 g/cm³ | [7] |
Synthesis of 9-Phenyl-9H,9'H-[3,3']bicarbazolyl: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 9-Phenyl-9H,9'H-[3,3']bicarbazolyl is the Suzuki cross-coupling reaction.[4][5] This palladium-catalyzed reaction offers high yields and good functional group tolerance.
Reaction Scheme
Caption: Synthetic pathway for 9-Phenyl-9H,9'H-[3,3']bicarbazolyl.
Detailed Experimental Protocol
The following protocol is based on a representative literature procedure.[5]
Materials:
-
(9-phenyl-9H-carbazol-3-yl)boronic acid
-
3-bromo-9H-carbazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2.0 M aqueous solution of Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Nitrogen gas supply
-
Standard reflux and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (9-phenyl-9H-carbazol-3-yl)boronic acid (1.0 eq), 3-bromo-9H-carbazole (0.91 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Solvent Addition: Add toluene and ethanol to the flask, followed by the 2.0 M aqueous K₂CO₃ solution.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heating: Heat the mixture to 100 °C with vigorous stirring and maintain this temperature for 12 hours under a nitrogen atmosphere.
-
Cooling and Filtration: After 12 hours, allow the reaction to cool to room temperature. A grey powder should precipitate.
-
Isolation: Filter the solid product from the solution and wash it with ethanol.
-
Purification: Recrystallize the crude product from ethanol to afford pure 9-Phenyl-9H,9'H-[3,3']bicarbazolyl.
Yield: A typical yield for this reaction is around 82%.[5]
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Organic Electronics: A Focus on Hole Transport in OLEDs
The primary application of 9-Phenyl-9H,9'H-[3,3']bicarbazolyl is as a hole-transporting material (HTM) in OLEDs.[1][2] In a typical multilayer OLED architecture, the HTL plays a crucial role in facilitating the efficient transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light.
Caption: Role of 9-Phenyl-9H,9'H-[3,3']bicarbazolyl in an OLED.
Mechanism of Action and Key Advantages
The efficacy of 9-Phenyl-9H,9'H-[3,3']bicarbazolyl as an HTM stems from several key molecular features:
-
High Hole Mobility: The extended π-conjugated system of the bicarbazole core provides pathways for efficient hole hopping between adjacent molecules in the solid state.[3]
-
Suitable HOMO Energy Level: The electron-rich nature of the carbazole units results in a high-lying Highest Occupied Molecular Orbital (HOMO), which facilitates efficient injection of holes from the anode.[6]
-
High Triplet Energy: Bicarbazole derivatives generally possess high triplet energies, which is crucial for their use as host materials in phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer from the phosphorescent dopant.[9]
-
Morphological Stability: The bulky phenyl group can inhibit crystallization, leading to the formation of stable amorphous films, which is essential for the longevity of OLED devices.[6]
Structure-Property Relationships and Future Directions
The versatility of the 9-Phenyl-9H,9'H-[3,3']bicarbazolyl scaffold allows for further functionalization to fine-tune its properties for specific applications. For instance, attaching different substituent groups to the bicarbazole core can modulate the HOMO/LUMO energy levels, triplet energy, and charge transport characteristics. This tunability makes it an invaluable platform for the development of next-generation materials for a range of organic electronic devices, including perovskite solar cells and organic field-effect transistors.[10]
Conclusion
9-Phenyl-9H,9'H-[3,3']bicarbazolyl stands out as a critical building block in the field of organic electronics. Its robust synthesis, excellent hole-transporting properties, and high thermal stability make it a material of choice for the development of high-performance OLEDs and other organic electronic devices. Further research into the precise optoelectronic properties of this compound and the systematic exploration of its derivatives will undoubtedly continue to drive innovation in this exciting field.
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